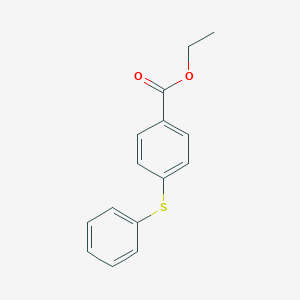

Ethyl 4-phenylsulfanylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-phenylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSTEHPUCOQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574638 | |

| Record name | Ethyl 4-(phenylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-07-4 | |

| Record name | Ethyl 4-(phenylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies

Established Synthetic Routes to Ethyl 4-phenylsulfanylbenzoate

The synthesis of this compound can be achieved through several well-documented methods. These traditional routes often involve esterification of a carboxylic acid precursor, carbon-sulfur bond formation via cross-coupling, or nucleophilic substitution reactions.

Esterification Approaches for Carboxylic Acid Precursors

A primary and straightforward method for synthesizing this compound is the esterification of its corresponding carboxylic acid precursor, 4-(phenylthio)benzoic acid. This reaction typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The process is a classic example of Fischer-Speier esterification.

The general reaction is as follows:

HOOC-C₆H₄-S-C₆H₅ + CH₃CH₂OH ⇌ CH₃CH₂OOC-C₆H₄-S-C₆H₅ + H₂O

The efficiency of this reaction can be influenced by various factors, including the choice of catalyst and reaction conditions. While strong mineral acids like sulfuric acid are traditionally used, research has explored the use of solid acid catalysts to simplify product purification and minimize environmental impact. For instance, the use of zeolite catalysts in the esterification of substituted benzoic acids has been investigated to improve yields and selectivity. scirp.org

Carbon-Sulfur Bond Formation Through Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds, providing an alternative pathway to this compound. These methods are particularly valuable for constructing the diaryl sulfide (B99878) core structure. Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Hiyama couplings, have become cornerstones of modern organic synthesis due to their mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.orgmdpi.com

Recent advancements in C-S cross-coupling have explored the use of alternative sulfur sources. One such approach involves the use of aryldithiocarbamates as thiol surrogates in copper-catalyzed reactions. molaid.com This methodology offers a way to form the aryl-sulfur bond under specific catalytic conditions. Another strategy employs aryldiazonium salts, which can react with sulfur-containing nucleophiles to form the desired sulfide linkage. These methods expand the toolkit available to synthetic chemists for the construction of compounds like this compound.

Nucleophilic Substitution Pathways on Halogenated Benzoate (B1203000) Esters

A common and effective strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) reaction. This method utilizes a halogenated ethyl benzoate derivative, typically Ethyl 4-chlorobenzoate (B1228818) or Ethyl 4-iodobenzoate (B1621894), and a sulfur nucleophile, such as thiophenol or its corresponding salt (thiophenoxide). chemsrc.com

The reaction proceeds by the attack of the thiophenoxide ion on the electron-deficient aromatic ring of the ethyl benzoate, leading to the displacement of the halide and the formation of the C-S bond. The presence of the electron-withdrawing ester group in the para position facilitates this nucleophilic attack.

The general scheme for this reaction is:

X-C₆H₄-COOCH₂CH₃ + C₆H₅S⁻ → C₆H₅S-C₆H₄-COOCH₂CH₃ + X⁻ (where X = Cl, I)

The choice of solvent and base is crucial for the success of this reaction. A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. The base is required to deprotonate the thiophenol, generating the more nucleophilic thiophenoxide.

Advanced and Sustainable Synthetic Techniques

In line with the principles of green chemistry, recent research has focused on developing more advanced and sustainable methods for the synthesis of this compound. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign catalysts and reaction conditions.

Catalytic Synthesis Approaches and Catalyst Design

The design and application of novel catalysts are at the forefront of modern synthetic chemistry. For the synthesis of this compound and related compounds, the development of efficient and recyclable catalysts is a key area of interest.

For esterification reactions, the use of solid acid catalysts, such as zeolites and other microporous materials, offers several advantages over traditional homogeneous catalysts. scirp.orgmdpi.com These materials are easily separable from the reaction mixture, reducing the need for complex purification procedures and allowing for catalyst recycling. The tailored acidity and pore structure of these materials can also lead to enhanced selectivity for the desired ester product. nih.gov

In the realm of cross-coupling reactions, significant effort has been dedicated to the design of more active and stable palladium catalysts. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. researchgate.net Furthermore, the development of heterogeneous catalysts, where the palladium is supported on a solid matrix, is a promising avenue for creating more sustainable and reusable catalytic systems. mdpi.com The design of catalysts for specific reactions, such as those involving ethylene (B1197577) glycol oxidation or CO2 conversion, highlights the broader trends in creating tailored catalytic systems for important chemical transformations. rsc.orgaaqr.org

Below is a table summarizing the synthetic precursors for this compound:

| Precursor 1 | Precursor 2 | Reaction Type |

| 4-(phenylthio)benzoic acid | Ethanol | Esterification |

| Ethyl 4-iodobenzoate chemsrc.com | Thiophenol chemsrc.com | Nucleophilic Substitution |

| Ethyl 4-chlorobenzoate chemsrc.com | Thiophenol chemsrc.com | Nucleophilic Substitution |

| Aryldiazonium Salts | Thiophenol | Cross-Coupling |

| Aryldithiocarbamates | Halogenated Benzoate Esters | Cross-Coupling molaid.com |

Application of Nanoporous Acid Catalysts (e.g., Zeolites)

Nanoporous materials, particularly zeolites, have garnered significant attention as catalysts in organic synthesis due to their ordered microporous structures, high surface area, and tunable acidity. rsc.orgmdpi.comresearchgate.net These materials can facilitate esterification and other condensation reactions under milder conditions than traditional acid catalysts. mdpi.comcnr.it While direct studies on the synthesis of this compound using zeolites are not extensively detailed in the provided results, the successful application of zeolites in the synthesis of other benzoate esters, such as ethyl 4-nitrobenzoate (B1230335), suggests their potential utility. For instance, the esterification of 4-nitrobenzoic acid with ethanol has been effectively carried out using various hydrogen forms of natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI) with ultradispersed crystallites. scirp.org This indicates that a similar approach, reacting 4-phenylsulfanylbenzoic acid with ethanol in the presence of a suitable zeolite catalyst, could be a viable synthetic route. The use of ZSM-5 zeolite in the alkylation of benzene (B151609) with ethylene to produce ethylbenzene (B125841) further highlights the catalytic prowess of zeolites in reactions involving aromatic compounds. d-nb.info

Green Chemistry Methodologies in Synthesis

In line with the principles of green chemistry, recent synthetic efforts have focused on minimizing waste, reducing energy consumption, and using less hazardous substances. semanticscholar.orgijpsr.com

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nanobioletters.commdpi.comrsc.org The application of ultrasound can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. mdpi.com Studies have demonstrated the successful use of ultrasound in the synthesis of various heterocyclic compounds and other organic molecules. nanobioletters.commdpi.com For example, the synthesis of ethyl 4-nitrobenzoate has been achieved by irradiating the reaction mixture with ultrasound (37 kHz, 330 W), resulting in significant conversion and yield. scirp.org This precedent suggests that an ultrasound-assisted esterification of 4-phenylsulfanylbenzoic acid or a related coupling reaction could be an efficient method for preparing this compound.

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that can dramatically reduce reaction times and improve yields. asianpubs.orgbeilstein-journals.orgmdpi.comscholarsresearchlibrary.comppor.az The direct interaction of microwaves with the polar molecules in a reaction mixture leads to rapid and uniform heating. organic-chemistry.org This technology has been successfully applied to a wide range of reactions, including the synthesis of various heterocyclic compounds and N-(tert-butylsulfinyl)imines. asianpubs.orgmdpi.comorganic-chemistry.org The synthesis of ethyl 4-nitrobenzoate has been successfully demonstrated using microwave irradiation (2450 MHz, 300 W), achieving high conversion and yield in a short duration. scirp.org This supports the feasibility of employing microwave assistance for the efficient synthesis of this compound.

The replacement of volatile and hazardous organic solvents with greener alternatives or the elimination of solvents altogether is a cornerstone of green chemistry. jeolusa.comrsc.orgsemanticscholar.orgekb.eg Water is often considered a green solvent for organic reactions. nanobioletters.com Solvent-free reactions, often conducted using techniques like ball milling or by simply heating the neat reactants, offer significant environmental benefits. ekb.egmdpi.com For instance, the condensation of ethyl levulinate with phenol (B47542) has been successfully carried out under solvent-free conditions using an acid catalyst. cnr.it Similarly, the synthesis of various imines and benzimidazoles has been achieved through solvent-free methods, often assisted by microwave irradiation or ball milling. organic-chemistry.orgsemanticscholar.orgmdpi.com The synthesis of ethyl 4-nitrobenzoate has also been accomplished in a solvent-free system, highlighting the potential for applying this approach to the preparation of this compound. scirp.org

Multi-Component Reaction Sequences Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, thereby minimizing intermediate isolation steps and waste generation. researchgate.nete-bookshelf.denih.govmdpi.com While specific MCRs that directly incorporate this compound as a reactant are not explicitly detailed in the search results, the compound's structure suggests its potential use in such reactions. For instance, the aromatic ring and the ester functionality could participate in various MCRs. The synthesis of complex molecules like 4-(arylsulfanyl)-2-hydroxyhomophthalates through [4+2] cycloaddition reactions showcases the utility of related sulfur-containing aromatic compounds in building molecular complexity. lookchem.com

Precursor and Downstream Chemical Transformations

This compound serves as a valuable building block in organic synthesis. vulcanchem.com

Precursors:

The synthesis of this compound typically starts from precursors that provide the benzoate and the phenylsulfanyl moieties. Common precursors include:

Ethyl 4-iodobenzoate and Thiophenol . chemsrc.com

Ethyl 4-chlorobenzoate and Thiophenol . chemsrc.com

4-phenylsulfanylbenzoic acid and Ethanol . This would be a direct esterification reaction.

Other potential precursors could include Diphenyl disulfide and an appropriate ethyl benzoate derivative. chemsrc.com

Downstream Chemical Transformations:

This compound can undergo various transformations to yield more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-phenylsulfanylbenzoic acid, or can be converted to other functional groups such as amides. The aromatic rings can be subjected to further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions. For example, related compounds are used in the synthesis of biologically active molecules. lookchem.com

Data Tables

Table 1: Green Chemistry Approaches for Benzoate Ester Synthesis

| Methodology | Example Compound | Catalyst/Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted | Ethyl 4-nitrobenzoate | 37 kHz, 330 W, 2 h | ~60-70% Conversion, 55-67% Yield | scirp.org |

| Microwave-Assisted | Ethyl 4-nitrobenzoate | 2450 MHz, 300 W, 2 h | ~60-70% Conversion, 55-67% Yield | scirp.org |

| Solvent-Free | Ethyl 4-nitrobenzoate | Zeolite catalysts, Argon atm, ~80°C | ~60-70% Conversion, 55-67% Yield | scirp.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 4-nitrobenzoate |

| 4-nitrobenzoic acid |

| Ethanol |

| Ethylbenzene |

| Benzene |

| Ethylene |

| 4-phenylsulfanylbenzoic acid |

| N-(tert-butylsulfinyl)imines |

| Ethyl levulinate |

| Phenol |

| Benzimidazoles |

| Imines |

| 4-(arylsulfanyl)-2-hydroxyhomophthalates |

| Ethyl 4-iodobenzoate |

| Thiophenol |

| Ethyl 4-chlorobenzoate |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Mechanism Elucidation

The core reaction mechanism governing the reactivity of Ethyl 4-phenylsulfanylbenzoate at the ester group is the nucleophilic acyl substitution . This multi-step process is central to understanding its hydrolysis, transesterification, and other related transformations. The diaryl sulfide (B99878) moiety is generally stable under the conditions that affect the ester group, though it can participate in other types of reactions, such as oxidation at the sulfur atom, which fall outside the scope of this discussion.

The nucleophilic acyl substitution pathway, whether under acidic or basic conditions, involves several distinct elementary steps.

Under Basic/Neutral Conditions:

Nucleophilic Attack: A nucleophile (e.g., hydroxide (B78521), alkoxide) attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom. masterorganicchemistry.com

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate. ucalgary.ca

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the elimination of the weakest base, which is the ethoxide (⁻OCH₂CH₃) leaving group. libretexts.org

Under Acidic Conditions:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺). This step activates the carbonyl group, making the carbon atom significantly more electrophilic. youtube.comlibretexts.org

Nucleophilic Attack: A weak nucleophile, typically the solvent like water or an alcohol, attacks the activated carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the attacking nucleophile to the ethoxy oxygen, converting it into a better leaving group (ethanol, a neutral molecule). libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, and the protonated leaving group (ethanol) is expelled. libretexts.org

Deprotonation: The resulting protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final product. youtube.com

The transition states in these reactions resemble the unstable tetrahedral intermediate. In loose, concerted transition states, bond formation to the incoming nucleophile and bond cleavage of the leaving group occur simultaneously, though not always to the same extent. acs.orgdiva-portal.org

In base-catalyzed reactions , this intermediate is an alkoxide with a negative charge on the oxygen atom that was originally part of the carbonyl group. masterorganicchemistry.com

In acid-catalyzed reactions , the tetrahedral intermediate is neutral, having been formed from the attack of a neutral nucleophile on a protonated ester. ucalgary.ca

The stability and subsequent breakdown of this intermediate determine the products of the reaction. The reformation of the stable carbonyl double bond provides the driving force for the elimination of the leaving group.

Reactivity of the Ester Moiety

The ester group is the most reactive site in this compound for a variety of common organic transformations.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is typically performed using a large excess of the new alcohol to drive the equilibrium towards the desired product. libretexts.org For aromatic esters like ethyl benzoate (B1203000), the reaction proceeds readily. asianpubs.org

The general reaction is: this compound + R'OH ⇌ R' 4-phenylsulfanylbenzoate + Ethanol (B145695)

| Reactant Alcohol (R'OH) | Catalyst | Product |

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Propan-1-ol (CH₃CH₂CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | Propyl 4-phenylsulfanylbenzoate |

| Isopropanol ((CH₃)₂CHOH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Isopropyl 4-phenylsulfanylbenzoate |

This table illustrates expected outcomes based on general transesterification principles.

Hydrolysis cleaves the ester back into its constituent carboxylic acid and alcohol. This reaction can be performed under acidic or basic conditions. numberanalytics.com

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically requiring heat and a large excess of water to shift the equilibrium toward the products: 4-phenylsulfanylbenzoic acid and ethanol. libretexts.org The mechanism follows the general acid-catalyzed pathway described in section 3.1.1.

Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction driven to completion because the final step is an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid. masterorganicchemistry.comlibretexts.org This produces a carboxylate salt (sodium 4-phenylsulfanylbenzoate, if NaOH is used), which is resistant to nucleophilic attack. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com The kinetics of this reaction are typically second-order, being first-order in both the ester and the hydroxide ion.

| Reaction Conditions | Products | Reversibility |

| Dilute Aqueous Acid (e.g., H₂SO₄, HCl), Heat | 4-phenylsulfanylbenzoic acid + Ethanol | Reversible |

| Aqueous Base (e.g., NaOH, KOH), then Acid Workup (e.g., H₃O⁺) | 4-phenylsulfanylbenzoic acid + Ethanol | Irreversible |

This table summarizes the outcomes of ester hydrolysis.

The ester group of this compound can be reduced to a primary alcohol. The choice of reducing agent determines the outcome.

Reduction to a Primary Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce esters. numberanalytics.comlibretexts.orglibretexts.org The reaction proceeds in two stages: first, the ester is reduced to an intermediate aldehyde, which is more reactive than the starting ester. ucalgary.ca The aldehyde is then immediately reduced further to the primary alcohol. The process yields two alcohol products: (4-(phenylsulfanyl)phenyl)methanol from the acyl portion and ethanol from the ethoxy portion. libretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orglibretexts.org

Reduction to an Aldehyde : It is possible to stop the reduction at the aldehyde stage using less reactive hydride reagents under specific conditions. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) can selectively reduce esters to aldehydes. numberanalytics.com

| Reagent | Conditions | Product from Acyl Portion |

| Lithium Aluminum Hydride (LiAlH₄), then H₂O workup | Diethyl ether or THF | (4-(phenylsulfanyl)phenyl)methanol |

| Diisobutylaluminum Hydride (DIBAL-H), then H₂O workup | Toluene, -78 °C | 4-phenylsulfanylbenzaldehyde |

This table outlines the products of reductive transformations of the ester group.

Reactivity of the Phenylsulfanyl Moiety

The phenylsulfanyl group (-S-Ph) is the most reactive site in the molecule for certain classes of reactions, primarily involving the sulfur atom.

Oxidation Reactions of the Thioether Linkage

The thioether bridge in this compound is susceptible to oxidation, yielding two stable oxidation products: the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and fundamental reaction for thioethers. researchgate.net

The oxidation can be performed using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.orgresearchgate.net

Oxidation to Sulfoxide: Selective mono-oxidation to Ethyl 4-phenylsulfinylbenzoate (the sulfoxide) can be achieved using mild and controlled oxidizing conditions. Common reagents for this selective transformation include one equivalent of hydrogen peroxide (H₂O₂), often with a catalyst such as scandium triflate Sc(OTf)₃, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Photocatalytic systems using catalysts like KuQuinone with molecular oxygen (O₂) also provide a highly chemoselective method for sulfoxidation. acs.orgresearchgate.netnih.gov Other reagents like sodium periodate (B1199274) (NaIO₄) and iodosobenzene (B1197198) are also effective for this purpose. jchemrev.com

Oxidation to Sulfone: Stronger oxidizing conditions or a stoichiometric excess of the oxidant will further oxidize the thioether (or the intermediate sulfoxide) to Ethyl 4-phenylsulfonylbenzoate (the sulfone). Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or an excess of hydrogen peroxide are typically used for this complete oxidation. jchemrev.comorganic-chemistry.org Catalytic systems, for example using niobium carbide with H₂O₂, can also efficiently drive the reaction to the sulfone stage. organic-chemistry.org

The mechanism of oxidation by hydrogen peroxide is proposed to involve the nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov The rate of this reaction is therefore influenced by the electron density on the sulfur atom.

| Oxidizing System | Product Selectivity | General Observations |

| H₂O₂ (1 equiv) / Sc(OTf)₃ | Sulfoxide | High yield and chemoselectivity, compatible with various functional groups. organic-chemistry.org |

| H₂O₂ (excess) / Na₂WO₄ | Sulfone | Effective for complete oxidation to the sulfone. researchgate.net |

| m-CPBA (1 equiv) | Sulfoxide | Common and effective reagent for selective sulfoxidation. |

| KuQuinone / O₂ / light | Sulfoxide | A metal-free, photocatalytic system offering high selectivity. acs.orgnih.gov |

| NaOCl | Sulfoxide/Sulfone | Very fast oxidation, often difficult to stop at the sulfoxide stage. acs.org |

| KMnO₄ | Sulfone | Strong oxidant, typically leads to the sulfone. organic-chemistry.org |

Sulfur-Mediated Bond Cleavage and Rearrangement

The carbon-sulfur bonds in diaryl thioethers like this compound are generally stable but can be cleaved or induced to rearrange under specific conditions.

Bond Cleavage: Transition-metal mediated C-S bond activation is a significant area of research, with potential applications in organic synthesis. rsc.orgrsc.org Metals such as palladium, copper, and rhenium have been shown to catalyze the cleavage of C-S bonds in thioethers, enabling cross-coupling reactions. nju.edu.cnchemrxiv.orgnih.gov For instance, palladium-catalyzed reactions can facilitate an alkyl-aryl exchange of thioethers. chemrxiv.org Metal-free methods using reagents like N-chlorosuccinimide (NCS) have also been developed for C(sp³)–S bond cleavage. researchgate.net While not specifically documented for this compound, these methods represent potential pathways for its degradation or functionalization.

Rearrangement Reactions: Intramolecular rearrangements involving aryl thioethers are known. The Truce-Smiles rearrangement is a classic example, involving an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom (like sulfur) to an adjacent carbanion. cdnsciencepub.com This reaction typically requires a strong base to generate the necessary nucleophilic carbon. Another relevant transformation is the acs.orgacs.org-sigmatropic rearrangement of aryl sulfoxides (the oxidized form of thioethers), which can lead to the formation of ortho-functionalized thioethers. beilstein-journals.org A rhodium-catalyzed 1,4-aryl rearrangement of sulfur ylides has also been reported for synthesizing specific thioethers. nih.gov These rearrangements represent potential, though likely challenging, transformations for the scaffold of this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings

The two distinct phenyl rings in this compound exhibit different reactivities towards aromatic substitution due to the electronic influence of their respective substituents.

Electrophilic Aromatic Substitution (EAS):

On the Benzoate Ring: The ethyl carboxylate group (-COOEt) is a deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. minia.edu.eg

Given these competing effects, electrophilic substitution on this compound is highly likely to occur on the activated phenylsulfanyl ring at the para position (due to less steric hindrance than the ortho positions) or the ortho positions. The benzoate ring is significantly deactivated and would likely only react under harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com

The unsubstituted phenylsulfanyl ring is not activated for SNAr.

The benzoate ring, while containing an electron-withdrawing ester group, is only moderately activated. For an SNAr reaction to be feasible on this ring, a good leaving group (like a halogen) would need to be present, and typically, additional, stronger electron-withdrawing groups (like a nitro group) at the ortho or para positions are required for the reaction to proceed under mild conditions. masterorganicchemistry.comrsc.org

Influence of Electronic and Steric Substituent Effects on Reactivity

The reactivity of this compound can be significantly modulated by introducing additional substituents onto either of the phenyl rings.

Electronic Effects:

On Oxidation: The rate of thioether oxidation is sensitive to the electronic nature of the substituents. Electron-donating groups (EDGs) on either phenyl ring increase the nucleophilicity of the sulfur atom, thereby accelerating the rate of oxidation by electrophilic oxidants like H₂O₂. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the sulfur, slowing down the oxidation rate. A kinetic analysis of substituted thioanisoles with hypochlorite (B82951) showed that EWGs like -NO₂ significantly slow the reaction compared to EDGs. acs.org A Hammett plot for the oxidation of thioaromatic ketals confirms a linear correlation between the reaction rate and the substituent's electronic parameter. researchgate.net

On Aromatic Substitution: In electrophilic aromatic substitution, EDGs on the target ring will further increase its reactivity, while EWGs will decrease it. For instance, an EDG on the phenylsulfanyl ring would enhance its already favored reactivity towards electrophiles. An EWG on the benzoate ring would make it even more deactivated. In nucleophilic aromatic substitution, the opposite is true: EWGs are required to activate the ring for attack by a nucleophile. numberanalytics.com

Steric Effects:

Steric hindrance plays a crucial role in directing the position of substitution on the aromatic rings. In EAS on the phenylsulfanyl ring, substitution is often favored at the less hindered para position over the ortho positions, especially if the electrophile or the existing substituents are bulky.

Steric crowding around the sulfur atom can also influence its reactivity. For example, bulky groups near the thioether linkage can hinder the approach of an oxidizing agent, potentially slowing the rate of oxidation. nih.gov

Stereochemical Considerations in this compound Reactions

The parent molecule, this compound, is achiral and does not possess any stereocenters. However, stereochemistry becomes a critical aspect in certain reactions, most notably upon oxidation of the thioether.

Formation of Chiral Sulfoxides: Oxidation of the prochiral thioether to a sulfoxide creates a stereogenic center at the sulfur atom. The resulting Ethyl 4-phenylsulfinylbenzoate can exist as a pair of enantiomers, (R)- and (S)-. Standard oxidation methods typically produce a racemic mixture of these enantiomers. cdnsciencepub.com

Asymmetric Synthesis: The synthesis of a single enantiomer of the sulfoxide requires an asymmetric oxidation method. This is a well-developed field in organic chemistry. nih.govresearchgate.net

Chiral Reagents/Catalysts: Common strategies involve using a chiral oxidizing agent or, more frequently, a stoichiometric oxidant in the presence of a chiral metal catalyst. Popular catalytic systems include those based on titanium (e.g., Sharpless-type conditions with titanium isopropoxide and a chiral diethyl tartrate ligand), vanadium, or iron complexes in combination with an oxidant like hydrogen peroxide or tert-butyl hydroperoxide (TBHP). researchgate.net

Biocatalysis: Enzymatic oxidation offers another route to enantioenriched sulfoxides. Enzymes such as ene-reductases have been shown to catalyze asymmetric reactions to form chiral thioethers. acs.org

The resulting enantiomerically pure sulfoxides are valuable intermediates in asymmetric synthesis, where the sulfinyl group can act as a powerful chiral auxiliary to control the stereochemical outcome of subsequent reactions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 4-phenylsulfanylbenzoate provides precise information about the electronic environment of the protons, their connectivity, and the number of unique proton sets. The spectrum is characterized by signals corresponding to the ethyl group and the two distinct aromatic rings.

The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl (CH₃) protons, being furthest from the electron-withdrawing carbonyl group, appear upfield as a triplet. The adjacent methylene (B1212753) (CH₂) protons are deshielded by the neighboring oxygen atom and appear as a quartet further downfield.

The aromatic region of the spectrum is more complex, showing signals for the protons on both the benzoate (B1203000) and the phenylthio rings. The protons on the benzoate ring are typically split into two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ester group are generally found at a lower field compared to those meta to it due to the deshielding effect of the carbonyl group. The protons of the phenylthio group typically appear as a multiplet, reflecting the coupling between the ortho, meta, and para protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Ethyl -CH₃ |

| Data not available | Data not available | Data not available | Ethyl -CH₂- |

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Aromatic Protons |

Note: Specific experimental chemical shifts and coupling constants are dependent on the solvent and the spectrometer frequency used. The table represents expected patterns based on the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum will show a signal for the carbonyl carbon of the ester group at the lowest field, typically in the range of 165-175 ppm. The carbons of the ethyl group, the methyl and methylene carbons, will appear at the highest field. The aromatic carbons will resonate in the intermediate region, with their specific chemical shifts influenced by the substituent effects of the ester and thioether groups. The carbon atom attached to the sulfur (ipso-carbon of the phenylthio group) and the carbon attached to the ester group (ipso-carbon of the benzoate ring) can be identified by their characteristic shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | Carbonyl C=O |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Methylene -CH₂- |

| Data not available | Methyl -CH₃ |

Note: The table indicates the expected types of carbon signals. Precise experimental values are required for definitive assignments.

Advanced Two-Dimensional NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, it would show correlations between the methyl and methylene protons of the ethyl group, as well as between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

The FT-IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its key functional groups. The most prominent band is the C=O stretching vibration of the ester group, which is expected to appear in the region of 1715-1730 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.

Other significant absorptions include the C-O stretching vibrations of the ester group, typically found in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region, making it sometimes difficult to identify.

Table 3: FT-IR Characteristic Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data not available | C-H Stretch | Aromatic |

| Data not available | C-H Stretch | Aliphatic (Ethyl) |

| Data not available | C=O Stretch | Ester |

| Data not available | C=C Stretch | Aromatic |

| Data not available | C-O Stretch | Ester |

| Data not available | C-S Stretch | Thioether |

Note: This table lists the expected vibrational modes. Experimental spectra are necessary to determine the precise peak positions and intensities.

Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Scattering)

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in IR, less polar, more polarizable bonds often give strong signals in Raman spectra. For this compound, the aromatic ring vibrations and the C-S bond are expected to be more prominent in the Raman spectrum compared to the IR spectrum.

The symmetric stretching of the aromatic rings and the C-S stretching vibration (typically around 600-700 cm⁻¹) would be particularly useful for characterization. Surface-Enhanced Raman Scattering (SERS) could be a valuable technique to amplify the signal of the molecule, especially to probe the orientation and interaction of the thioether linkage when adsorbed on a metal surface.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy (typically to within 0.0001 atomic mass units). uni-saarland.de This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, with the molecular formula C₁₅H₁₄O₂S, the theoretical monoisotopic mass can be calculated with high precision. This experimental value, when compared to the theoretical mass, can confirm the elemental composition. The analysis is typically performed on the molecular ion ([M]⁺•) or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺).

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺• | C₁₅H₁₄O₂S | 258.0715 |

| [M+H]⁺ | C₁₅H₁₅O₂S | 259.0793 |

| [M+Na]⁺ | C₁₅H₁₄O₂SNa | 281.0612 |

The ability of HRMS to provide exact mass measurements is a critical step in structural elucidation, confirming the elemental formula before further analysis, such as fragmentation studies, is undertaken. measurlabs.com

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govnih.gov

For this compound (m/z 259 for [M+H]⁺), several key fragmentation pathways can be proposed based on the stability of the resulting ions and neutral losses:

Loss of Ethylene (B1197577) : A common fragmentation for ethyl esters is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to the formation of a protonated carboxylic acid.

Loss of Ethanol (B145695) : Cleavage of the ester can result in the loss of a neutral ethanol molecule (C₂H₅OH, 46 Da).

Cleavage at the Thioether Bond : The C-S bonds can cleave, leading to fragments corresponding to the benzoyl portion or the thiophenyl portion of the molecule.

Decarbonylation : The loss of carbon monoxide (CO, 28 Da) can occur from the benzoyl cation.

These proposed pathways lead to the formation of characteristic fragment ions that can be detected and used to piece together the original molecular structure.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Formula |

|---|---|---|---|

| 259.0793 | 231.0480 | C₂H₄ (Ethylene) | [C₁₃H₉O₂S]⁺ |

| 259.0793 | 213.0374 | C₂H₅OH (Ethanol) | [C₁₃H₉OS]⁺ |

| 213.0374 | 185.0425 | CO (Carbon Monoxide) | [C₁₂H₉S]⁺ |

| 259.0793 | 153.0187 | C₆H₅S (Thiophenoxy radical) | [C₉H₉O₂]⁺ |

| 259.0793 | 109.0265 | C₉H₈O₂ (Ethyl benzoate moiety) | [C₆H₅S]⁺ |

Analysis of these fragmentation pathways provides conclusive structural evidence and helps to distinguish between isomers, which might have identical exact masses. nih.govresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

The initial step in a single-crystal X-ray diffraction study involves determining the unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ) and the crystal system to which the compound belongs (e.g., monoclinic, orthorhombic, triclinic). Subsequent analysis of the diffraction pattern's symmetry and systematic absences allows for the determination of the space group, which describes the symmetry elements present within the crystal lattice. While specific crystallographic data for this compound is not available in the reviewed literature, this methodology is the standard for unequivocally establishing the solid-state packing and symmetry.

The solid-state conformation of this compound is defined by the dihedral (torsion) angles between its constituent parts. Key dihedral angles include:

The angle between the two phenyl rings.

The angles defining the orientation of the ester group relative to the phenyl ring to which it is attached.

The angles around the C-S-C thioether linkage.

The ethyl ester group also possesses conformational flexibility. The orientation of the carbonyl group and the ethyl chain relative to the benzene ring are crucial conformational parameters. These angles are determined by a combination of electronic effects (conjugation) and crystal packing forces that minimize the energy of the system in the solid state. Analysis of these parameters provides a complete and precise description of the molecule's three-dimensional structure. nih.gov

Investigation of Intermolecular Interactions

Hydrogen Bonding: While this compound lacks strong hydrogen bond donors such as hydroxyl or amine groups, the potential for weak C-H···O and C-H···π hydrogen bonds exists. The oxygen atoms of the carbonyl group in the ethyl ester moiety are potential hydrogen bond acceptors. Aromatic C-H groups and the aliphatic C-H groups of the ethyl chain could act as weak hydrogen bond donors. The specifics of these interactions, including donor-acceptor distances and angles, would necessitate crystallographic data.

π-π Stacking: The presence of two phenyl rings in the molecular structure of this compound suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, are crucial in the self-assembly of aromatic compounds. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. A detailed structural analysis would reveal the centroid-to-centroid distances and the displacement angles between adjacent phenyl rings, providing quantitative insight into the nature and strength of these π-π stacking interactions.

A hypothetical data table summarizing potential intermolecular interactions is presented below. It is important to note that this table is illustrative and would need to be populated with experimental data from a crystal structure determination.

| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Potential Angle (°) |

| C-H···O | Aromatic C-H | Carbonyl O | 2.2 - 3.2 | 120 - 180 |

| C-H···O | Aliphatic C-H | Carbonyl O | 2.2 - 3.2 | 120 - 180 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | N/A |

| C-H···π | Aromatic C-H | Phenyl Ring | 2.5 - 2.9 | 120 - 180 |

Crystal Packing and Supramolecular Assembly

Without experimental crystallographic data for this compound, a definitive description of its crystal packing and supramolecular assembly cannot be provided. However, one can hypothesize potential packing motifs based on the interplay of the interactions discussed above. For instance, π-π stacking interactions might lead to the formation of one-dimensional columns of molecules, which are then interconnected in three dimensions through weaker C-H···O and C-H···π interactions. Alternatively, a herringbone packing motif, common for aromatic compounds, could be observed.

The supramolecular assembly could feature motifs such as chains, sheets, or more complex three-dimensional networks. The specific arrangement would be a delicate balance between the directive forces of the stronger interactions and the necessity of efficient space-filling.

To illustrate the type of information that would be derived from a crystallographic study, a hypothetical table of crystallographic data is provided below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Computational chemistry offers powerful tools to investigate the fundamental properties of molecules. For Ethyl 4-phenylsulfanylbenzoate, a combination of theoretical methods has been utilized to model its behavior, providing insights that complement experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the electronic structure and optimized geometry of this compound. These studies typically involve the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. Such calculations can predict various molecular properties, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and stability.

Ab Initio Methods (e.g., Hartree-Fock)

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF), provide an alternative, foundational approach to solving the electronic Schrödinger equation. Although generally less accurate than modern DFT functionals for many applications due to the lack of electron correlation, HF calculations are important for providing a baseline theoretical description of the molecule's electronic wavefunction and orbital energies. These methods are often used in conjunction with DFT or as a starting point for more advanced correlated calculations.

Selection and Validation of Basis Sets and Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. For molecules like this compound, which contains second-row elements such as sulfur, basis sets like the 6-311G(d,p) or larger are commonly employed to provide sufficient flexibility in describing the electron distribution around the atoms. The selection of a functional and basis set is often validated by comparing calculated properties, such as geometric parameters or spectroscopic data, with available experimental results for the same or structurally related compounds to ensure the reliability of the theoretical model.

Analysis of Molecular Geometry and Electronic Properties

Computational studies provide a detailed picture of the molecule's geometric and electronic landscape, which is fundamental to understanding its chemical behavior.

Optimized Geometries and Conformational Energy Landscapes

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to all its geometric variables. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For flexible molecules, a conformational analysis can be performed to map the potential energy surface and identify different low-energy conformers and the energy barriers between them.

Table 1: Representative Calculated Geometrical Parameters for this compound (Optimized Geometry) (Note: As specific literature data for this exact molecule is not available, these are hypothetical values based on typical bond lengths and angles for similar functional groups calculated at a common level of theory, e.g., B3LYP/6-31G(d).)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-S-C | ~103° |

| Dihedral Angle | C-C-S-C | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for this compound (Note: These are representative values and would be calculated using a method such as DFT, e.g., B3LYP/6-311G(d,p).)

| Property | Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |

Charge Distribution, Electrostatic Potential Surfaces, and Spin Densities

No dedicated studies on the charge distribution, molecular electrostatic potential (MEP) surfaces, or spin densities of this compound have been found. Such studies, typically employing methods like Density Functional Theory (DFT), would provide crucial insights into the molecule's electronic landscape.

Charge Distribution: Analysis, for instance through Natural Bond Orbital (NBO) calculations, would reveal the partial atomic charges on each atom, identifying electrophilic and nucleophilic centers. This information is fundamental to understanding the molecule's reactivity.

Electrostatic Potential Surfaces (MEP): An MEP surface map would visually represent the regions of positive and negative electrostatic potential around the molecule. This is a powerful tool for predicting how the molecule would interact with other charged or polar species. For this compound, one would expect negative potential around the oxygen atoms of the ester group and potentially on the sulfur atom, with positive potential around the hydrogen atoms. However, without specific calculations, this remains a qualitative prediction.

Spin Densities: The calculation of spin densities is relevant for radical species or in the context of the molecule's response to an external magnetic field. As this compound is a closed-shell molecule in its ground state, spin density analysis would primarily be relevant to its radical ions or excited states, for which no computational data has been reported.

Computational Mechanistic Studies

Computational mechanistic studies are instrumental in understanding the step-by-step processes of chemical reactions. For this compound, such studies could elucidate its synthesis or its subsequent transformations. However, no such computational investigations have been published.

Elucidation of Reaction Pathways and Transition State Characterization

There are no computational studies that map out the reaction pathways for the formation or reactions of this compound. A theoretical investigation would typically involve locating the transition state structures that connect reactants, intermediates, and products on the potential energy surface. The characterization of these transition states, including their geometry and vibrational frequencies, is essential for confirming them as true first-order saddle points.

Prediction of Reaction Barriers and Activation Energies

Without the characterization of transition states, the prediction of reaction barriers and activation energies for reactions involving this compound is not possible. These values are critical for understanding the feasibility and rate of a chemical process.

Kinetic Rate Constant Determination and Temperature Dependence

The determination of kinetic rate constants from first principles, often using Transition State Theory (TST), requires the calculated activation energies. The temperature dependence of these rate constants is typically explored through the Arrhenius equation, which also relies on the activation energy. No such theoretical kinetic data exists for this compound.

Investigation of Solvent Effects on Reaction Dynamics and Energetics

Solvent plays a crucial role in the dynamics and energetics of many reactions. Computational models, such as implicit solvent models (e.g., PCM) or explicit solvent simulations, can be used to investigate these effects. However, no studies have been published that apply these methods to reactions of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. A QSPR model for a series of compounds including this compound could predict properties like boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors. A thorough search of the literature did not yield any QSPR studies that specifically include or focus on this compound.

Structure Property Relationships in Non Biological Contexts

Correlating Structural Modifications with Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of Ethyl 4-phenylsulfanylbenzoate are intrinsically linked to its molecular architecture. The molecule contains several key functional groups and structural motifs—an ethyl ester, a thioether linkage, and two phenyl rings—that dictate its behavior in chemical reactions. Modifications to any of these parts can significantly alter the compound's reactivity.

The core of the molecule's reactivity lies in the interplay between the electron-withdrawing ethyl benzoate (B1203000) group and the electron-donating phenylsulfanyl group. The sulfur atom of the thioether can be oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This transformation dramatically changes the electronic properties of the substituent at the 4-position of the benzoate ring, shifting it from a donating/weakly withdrawing group to a potent electron-withdrawing group. This, in turn, deactivates the benzoate ring towards electrophilic aromatic substitution (EAS) and activates the ring towards nucleophilic aromatic substitution.

The reactivity of the two aromatic rings differs. The benzoate ring is deactivated towards EAS due to the electron-withdrawing nature of the ester group. Conversely, the phenylsulfanyl ring is activated by the lone pairs on the sulfur atom, which can be donated into the ring system. Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur selectively on the phenylsulfanyl ring, primarily at the ortho and para positions relative to the sulfur atom.

The ester functional group itself is a site of reactivity, susceptible to hydrolysis under acidic or basic conditions to yield 4-phenylsulfanylbenzoic acid and ethanol (B145695). The rate of this hydrolysis can be influenced by substituents on either phenyl ring. For instance, introducing strong electron-withdrawing groups on the phenylsulfanyl ring would increase the partial positive charge on the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.

Studies on related aromatic systems demonstrate that the nature and position of substituents govern reaction rates and outcomes. nih.govrsc.org For example, in reactions involving electrophilic attack, the electron density of the aromatic π-system is paramount. nih.gov Structural modifications that increase electron density, such as adding alkyl groups to the phenylsulfanyl ring, would enhance its reactivity towards electrophiles. Conversely, adding nitro or cyano groups would have the opposite effect. The principles of structure-reactivity relationships, such as those described for the quaternization of substituted pyridines or the cycloaddition of azides and maleimides, highlight how subtle electronic and steric changes can lead to significant differences in reaction kinetics and product selectivity. nih.govrsc.org

Table 1: Predicted Reactivity Changes with Structural Modifications

| Structural Modification | Target Site | Expected Change in Reactivity | Reaction Type |

|---|---|---|---|

| Oxidation of sulfur to sulfoxide/sulfone | Benzoate Ring | Deactivation | Electrophilic Aromatic Substitution |

| Oxidation of sulfur to sulfoxide/sulfone | Benzoate Ring | Activation | Nucleophilic Aromatic Substitution |

| Nitration of phenylsulfanyl ring | Phenylsulfanyl Ring | Increased reactivity vs. benzoate ring | Electrophilic Aromatic Substitution |

| Introduction of -NO₂ to phenylsulfanyl ring | Ester Group | Increased rate of hydrolysis | Nucleophilic Acyl Substitution |

| Introduction of -OCH₃ to phenhsulfanyl ring | Phenylsulfanyl Ring | Increased reactivity | Electrophilic Aromatic Substitution |

Relationship between Molecular Structure and Spectroscopic Signatures

The molecular structure of this compound is unequivocally confirmed by various spectroscopic techniques, with each part of the molecule giving rise to characteristic signals in its spectra. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for its characterization. vulcanchem.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl group and the two different aromatic rings.

Ethyl Group: The ethyl ester protons would appear as a triplet around 1.4 ppm (for the -CH₃ group) and a quartet around 4.4 ppm (for the -OCH₂- group), characteristic of an ethyl group coupled to each other. rsc.org

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region, typically between 7.0 and 8.1 ppm. The protons on the benzoate ring, being influenced by the electron-withdrawing ester group, would likely resonate at a lower field (further downfield) compared to the protons on the phenylsulfanyl ring. The protons on the benzoate ring would appear as two distinct doublets (an AA'BB' system), as would the protons on the phenylsulfanyl ring, due to the para substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Ethyl Group: The ethyl carbons would appear at the high-field (upfield) end of the spectrum, with the -CH₃ carbon around 14 ppm and the -OCH₂- carbon around 61 ppm. nih.gov

Aromatic Carbons: The spectrum would show multiple signals in the aromatic region (approx. 125-140 ppm) for the carbons of the two phenyl rings. The carbon attached to the sulfur and the carbon attached to the ester group would be distinguishable.

Carbonyl Carbon: The ester carbonyl carbon (-C=O) would have the most downfield shift, typically appearing around 166 ppm. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

C=O Stretch: A strong, sharp absorption band between 1715 and 1730 cm⁻¹ would be indicative of the ester carbonyl group.

C-O Stretch: A distinct band for the C-O single bond of the ester would be expected in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching would appear just above 3000 cm⁻¹, while aromatic C=C ring stretching would produce signals in the 1450-1600 cm⁻¹ region.

C-S Stretch: A weaker absorption for the C-S bond would be present in the fingerprint region, typically around 600-800 cm⁻¹.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Signal/Band (Predicted) | Structural Assignment |

|---|---|---|

| ¹H NMR | ~1.4 ppm (triplet) | Ester -CH₃ |

| ¹H NMR | ~4.4 ppm (quartet) | Ester -OCH₂- |

| ¹H NMR | ~7.2-8.1 ppm (multiplets/doublets) | Aromatic Protons |

| ¹³C NMR | ~14 ppm | Ester -CH₃ |

| ¹³C NMR | ~61 ppm | Ester -OCH₂- |

| ¹³C NMR | ~125-140 ppm | Aromatic Carbons |

| ¹³C NMR | ~166 ppm | Carbonyl Carbon (C=O) |

| IR | ~1720 cm⁻¹ | C=O Stretch (Ester) |

| IR | ~1100-1300 cm⁻¹ | C-O Stretch (Ester) |

| IR | >3000 cm⁻¹ | Aromatic C-H Stretch |

| IR | ~1450-1600 cm⁻¹ | Aromatic C=C Stretch |

Influence of Functional Groups and Molecular Geometry on Material Science Relevant Properties

The structure of this compound is analogous to molecules known to form liquid crystalline phases. For instance, the crystal structure of ethyl p-azoxybenzoate, a compound known to form smectic liquid crystals, reveals that the nearly planar molecules pack in a parallel array. longwood.edu This packing is facilitated by the molecule's shape and dipole moment. Similarly, this compound possesses a rod-like shape due to the para-substituted phenyl rings linked by a sulfur atom. The ester group introduces a significant dipole moment. Intermolecular interactions, such as π-π stacking between the phenyl rings and dipole-dipole interactions involving the ester groups, could promote the formation of ordered phases, a prerequisite for liquid crystallinity. mdpi.com

The functional groups also play a crucial role in determining its potential as a component in advanced materials.

Ester Group: The polar ester group can participate in dipole-dipole interactions and potentially weak hydrogen bonding, influencing solubility and the self-assembly of molecules.

Thioether Linkage: The sulfur atom provides a point of flexibility and polarizability. It can also be a site for coordination with metal ions, opening possibilities for the design of metal-organic frameworks (MOFs) or coordination polymers.

Aromatic Rings: The two phenyl rings provide rigidity and are sites for π-π stacking, a key non-covalent interaction that drives self-assembly and stabilizes crystalline or liquid crystalline structures.

The combination of a rigid aromatic core with a flexible ethyl group and a polar ester function is a common design motif in materials science. For example, molecules with similar structural features, like long alkyl chains attached to aromatic cores, have been shown to act as organogelators, capable of gelling organic solvents at low concentrations. mdpi.com This ability stems from the self-assembly of the molecules into a three-dimensional network stabilized by non-covalent forces. While this compound itself lacks a long alkyl chain, its derivatives could be designed to exhibit such properties. The inherent properties suggest its use as a monomer or a dopant in the formulation of materials with specific optical or electronic properties.

Table 3: Functional Group Contribution to Material Properties

| Functional Group / Structural Feature | Property | Potential Material Application |

|---|---|---|

| Two para-linked Phenyl Rings | Rigidity, Rod-like shape, π-π stacking | Liquid Crystals, Anisotropic Polymers |

| Ethyl Ester Group | Dipole moment, H-bond acceptor | Liquid Crystals, Specialty Polymers |

| Thioether (-S-) Linkage | Polarizability, Coordination site | Coordination Polymers, Metal-Organic Frameworks |

| Overall Molecular Geometry | Self-assembly capability | Organogelators (derivatives), Molecular Electronics |

Advanced Applications and Future Research Directions

Applications in Materials Science and Engineering

The distinct structural characteristics of Ethyl 4-phenylsulfanylbenzoate make it a promising candidate for the development of novel materials with tailored properties. Its aromatic nature, coupled with the presence of a polarizable sulfur atom and a reactive ester group, provides a foundation for its use in polymers and optoelectronic devices.

This compound possesses the necessary functional groups to act as a monomer in the synthesis of polyesters and polythioesters. The ester group can undergo polycondensation reactions, similar to the monomers used in the production of conventional polyesters. The incorporation of the phenylsulfanyl moiety into the polymer backbone is of particular interest. The sulfur atom can enhance properties such as thermal resistance, high refractive index, and degradability compared to traditional polyesters. nih.gov

While direct polymerization of this compound is not widely documented, the synthesis of poly(thioether-ester)s (PTEes) through other routes, such as thiol-ene polymerization, highlights the value of combining these two functional groups in a polymer chain. researchgate.net Such polymers have been investigated as biocompatible and biodegradable materials for applications like drug delivery. researchgate.net this compound could serve as a key building block for aromatic PTEes, potentially imparting greater rigidity and thermal stability to the resulting polymer compared to their aliphatic counterparts. nih.govresearchgate.net The aromatic rings would contribute to strong intermolecular π-π stacking, influencing the morphology and mechanical properties of the material.

Organic molecules with delocalized π-electron systems are central to the field of non-linear optics (NLO), which involves materials whose optical properties change with the intensity of incident light. jhuapl.edu this compound has structural features that make it a candidate for NLO materials research. The presence of two phenyl rings connected by a sulfur atom creates a conjugated system that can be polarized by a strong electric field, a key requirement for NLO activity.

Table 1: Structural Features of this compound Relevant to Optoelectronic Properties

| Feature | Relevance to Optoelectronics |

| Aromatic Rings | Provides a delocalized π-electron system, essential for charge transport and non-linear optical response. |

| Thioether Linkage (-S-) | The polarizable sulfur atom can enhance molecular hyperpolarizability and third-order NLO effects. |

| Ester Group (-COOEt) | Acts as an electron-withdrawing group, creating potential for intramolecular charge transfer. |

| Conjugated System | The entire molecule allows for electron delocalization across the phenyl-sulfur-phenyl bridge. |

Catalytic Applications and Ligand Design

The presence of a soft sulfur donor atom makes this compound an interesting candidate for applications in coordination chemistry and catalysis.

Thioether ligands have been extensively used to stabilize transition metal centers in a wide variety of catalytic processes. researchgate.net The sulfur atom in this compound has lone pairs of electrons that can coordinate to transition metals such as palladium, nickel, copper, and rhodium. acsgcipr.orgd-nb.info As a ligand, it would be classified as a neutral, monodentate "L-type" ligand.

The combination of a soft thioether donor with a rigid aromatic backbone could be advantageous in specific catalytic reactions. For instance, thioether ligands are employed in palladium-catalyzed C-H activation and arylation reactions. acs.org The electronic properties of the ligand, influenced by the electron-withdrawing ester group, could modulate the reactivity of the metal center, potentially leading to improved selectivity or activity. The development of catalysts featuring thioether-containing ligands is an active area of research, with applications ranging from cross-coupling reactions to polymerization. researchgate.net this compound could be explored as a ligand in systems for C-S bond formation or cleavage, given the relevance of its own structural motif to this chemistry. acsgcipr.orgd-nb.info

Table 2: Potential Catalytic Systems for this compound as a Ligand

| Metal Center | Potential Catalytic Reaction | Rationale |

| Palladium (Pd) | C-H Arylation, Cross-Coupling | Thioether ligands are known to be effective in various Pd-catalyzed reactions. acs.org |

| Nickel (Ni) | C-S Bond Activation, Metathesis | Nickel catalysis often involves thioether substrates and ligands for bond cleavage and formation. d-nb.infoacs.org |

| Copper (Cu) | Thioetherification (Ullmann-type) | Copper is a common catalyst for forming C-S bonds, where thioether coordination is relevant. acsgcipr.org |

| Rhodium (Rh) | Hydroformylation, Hydrogenation | Rhodium complexes with sulfur-containing ligands are used in various reductive and carbonylative transformations. |

There is no evidence in the scientific literature to suggest that this compound possesses intrinsic catalytic activity. The molecule lacks features typically associated with organocatalysts, such as acidic or basic sites capable of activating substrates through hydrogen bonding or proton transfer, or the ability to form covalent intermediates like enamines or iminium ions. Its primary role in catalysis is expected to be as a ligand that coordinates to and modulates the properties of a catalytically active metal center.

Utility as a Versatile Synthetic Intermediate and Building Block

Beyond its potential use in materials and catalysis, this compound serves as a valuable intermediate in organic synthesis. Its two distinct functional groups can be manipulated selectively to build more complex molecular architectures.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid (4-phenylsulfanylbenzoic acid), which can then be converted into other functional groups like acid chlorides, amides, or other esters. The ethyl benzoate (B1203000) moiety itself is a common structural unit, and methods for its transformation are well-established. For example, related compounds like p-aminobenzoic acid ethyl ester are used as precursors in the synthesis of more complex molecules, such as thiourea derivatives, which in turn are intermediates for various heterocyclic systems. researchgate.netnih.gov

The aryl thioether linkage also offers a site for chemical modification. The carbon-sulfur (C-S) bond can be cleaved under certain catalytic conditions, for instance, using nickel catalysts, which could allow for the replacement of the phenylsulfanyl group with other functionalities like a cyano group. acs.org Alternatively, the sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which dramatically alters the electronic properties and geometry of the molecule. These transformations allow chemists to use this compound as a scaffold, introducing new functional groups and building molecular complexity in a controlled manner.

Emerging Research Avenues and Unresolved Challenges

While this compound is a known compound, its full potential is yet to be unlocked. Emerging research avenues are pointing towards its application in novel therapeutic agents and advanced materials. However, significant challenges in its synthesis and functionalization remain unresolved, paving the way for future innovation.

Emerging Research Avenues

The unique structural features of this compound, which combine a diaryl thioether with an ethyl benzoate group, make it an attractive scaffold for exploration in several cutting-edge areas of research.

In Medicinal Chemistry:

The diaryl thioether motif is a key component in a variety of biologically active compounds. This positions this compound and its derivatives as promising candidates for drug discovery programs. Future research is likely to focus on:

Development of Novel Kinase Inhibitors: The core structure of this compound could be elaborated to design inhibitors of protein kinases, which are crucial targets in oncology and immunology.

Antimicrobial Agents: There is growing interest in thioether-containing compounds as potential antibacterial and antifungal agents. Modifications of the this compound structure could lead to the discovery of new antimicrobial drugs.

Neuroprotective Compounds: Researchers are investigating the potential of various sulfur-containing molecules to protect against neurodegenerative diseases. The antioxidant properties of the thioether linkage could be a starting point for developing such agents.

A summary of potential medicinal chemistry applications is presented in the table below.

| Potential Therapeutic Area | Rationale |

|---|---|

| Oncology | Scaffold for protein kinase inhibitors |

| Infectious Diseases | Development of novel antibacterial and antifungal agents |

In Materials Science:

The properties of this compound also suggest its utility in the development of advanced materials. Emerging research in this field includes:

Organic Electronics: The sulfur atom in the thioether linkage can facilitate electron transport, making this compound and its derivatives interesting for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

High-Performance Polymers: The rigid structure of the aromatic rings combined with the flexibility of the thioether bond could be exploited in the synthesis of novel polymers with desirable thermal and mechanical properties.

Luminescent Materials: The aromatic system of this compound provides a foundation for the design of new fluorescent and phosphorescent materials for sensing and imaging applications.

The table below highlights potential applications in materials science.

| Potential Application Area | Rationale |

|---|---|

| Organic Electronics | Potential for use in OLEDs and OPVs due to electron-transporting properties. |

| Polymer Chemistry | A building block for high-performance polymers with enhanced thermal and mechanical stability. |

Unresolved Challenges

Despite its potential, the exploration of this compound is hampered by several unresolved challenges, primarily in the realm of its synthesis and derivatization.

Synthetic Challenges: